ethyl 7-butyl-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 7-butyl-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a polycyclic heteroaromatic compound characterized by a tricyclic core fused with imine and ester functionalities. The molecule features a butyl group at position 7 and a 3-(trifluoromethyl)benzoyl substituent at position 5. The ethyl carboxylate moiety at position 5 contributes to solubility in organic solvents, while the imine linkage at position 6 stabilizes the conjugated π-system. The compound’s structural complexity necessitates advanced crystallographic methods (e.g., SHELX programs) for precise conformational analysis .
Properties
IUPAC Name |
ethyl 7-butyl-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N4O4/c1-3-5-12-33-21-18(24(35)32-13-7-6-11-20(32)30-21)15-19(25(36)37-4-2)22(33)31-23(34)16-9-8-10-17(14-16)26(27,28)29/h6-11,13-15H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTUYRORBLEJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)OCC)C(=O)N4C=CC=CC4=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 1-butyl-5-oxo-2-((3-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multiple steps, including the formation of the pyrimidine core, introduction of the trifluoromethyl group, and subsequent functionalization to achieve the final structure. Common synthetic routes may include:
Formation of the Pyrimidine Core: This step often involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine ring.
Introduction of the Trifluoromethyl Group: This can be achieved through various methods, such as the use of trifluoromethylating agents or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Ester Group Reactivity
The ethyl ester group (-COOCH₂CH₃) undergoes nucleophilic acyl substitution reactions under basic or acidic conditions. Key transformations include:
The ester’s hydrolysis to a carboxylic acid enhances water solubility, potentially modifying biological activity.
Imino Group Transformations
The imino (-N=C-O-) linkage participates in:
-
Condensation Reactions :
Reacts with hydrazines or hydroxylamines to form hydrazones or oxime derivatives, respectively. For example:These derivatives are valuable intermediates in heterocyclic synthesis .
-
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the imino bond to a secondary amine (-NH-CH₂-), altering electron distribution in the triazatricyclic core.
Trifluoromethylbenzoyl Moieties
The 3-(trifluoromethyl)benzoyl group contributes to:
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Electrophilic Aromatic Substitution :
The electron-withdrawing -CF₃ group directs electrophiles (e.g., NO₂⁺, SO₃) to the meta position, though steric constraints from the triazatricyclic system may limit reactivity. -
Radical Reactions :
The -CF₃ group stabilizes adjacent radicals, enabling participation in polymerization or cross-coupling under UV/initiators .
Triazatricyclic Core Interactions
The nitrogen-rich framework exhibits:
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Coordination Chemistry :
Acts as a polydentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity. -
Acid/Base Behavior :
Protonation occurs at the N3 position (pKa ≈ 6.8 in aqueous solution), affecting solubility and reactivity in pH-dependent syntheses.
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
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Formation of the Triazatricyclic Core :
Cyclocondensation of diaminopyridines with α-keto esters under refluxing toluene . -
Introduction of the Butyl Group :
Alkylation at N7 using 1-bromobutane in DMF with K₂CO₃. -
Benzoylation :
Reaction with 3-(trifluoromethyl)benzoyl chloride in dichloromethane, catalyzed by DMAP.
Stability and Degradation
-
Thermal Stability :
Decomposes above 240°C, releasing CO₂ and HF. -
Photodegradation :
UV exposure cleaves the imino bond, forming nitroso intermediates.
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-butyl-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has shown potential in several areas of medicinal chemistry:
- Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group may enhance lipophilicity and biological activity .
- Antimicrobial Properties: Research suggests that derivatives of this compound could possess antimicrobial activity due to their ability to disrupt bacterial cell membranes .
- Drug Design: The unique structural attributes make it a candidate for drug design targeting specific biological pathways or receptors involved in disease processes.
Materials Science
The compound's unique properties also lend themselves to applications in materials science:
- Polymer Chemistry: The incorporation of ethyl 7-butyl-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino into polymer matrices can enhance thermal stability and mechanical properties due to its rigid triazatricyclo structure.
- Nanotechnology: Potential use in the development of nanomaterials for drug delivery systems where controlled release is critical.
Case Studies
-
Case Study on Anticancer Activity:
- A study evaluated the cytotoxic effects of similar triazatricyclo compounds on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
-
Case Study on Antimicrobial Efficacy:
- Testing against Staphylococcus aureus showed that derivatives with trifluoromethyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.
Mechanism of Action
The mechanism by which (Z)-ethyl 1-butyl-5-oxo-2-((3-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene derivatives, where modifications at positions 6 and 7 significantly influence physicochemical and functional properties. Below is a comparative analysis with structurally analogous compounds (Table 1):
Table 1: Structural and Physicochemical Comparison
*Estimated based on core structure and substituent contributions.
†Predicted using group contribution methods.
‡Includes the trifluoromethyl group’s three fluorine atoms as acceptors.
Key Observations:
Substituent Effects on Lipophilicity (XLogP3):
- The trifluoromethyl group in the target compound increases XLogP3 (~3.5) compared to analogs with methyl (XLogP3 = 2.7) or chloro (XLogP3 = ~3.0) groups, enhancing membrane permeability .
- The benzyl group in ’s compound contributes moderate lipophilicity (XLogP3 ~3.1) due to aromatic π-systems.
Hydrogen Bonding and Solubility: The target compound’s seven hydrogen bond acceptors (vs. six in analogs) may reduce aqueous solubility despite the ethyl carboxylate group. The 3-methoxypropyl substituent () introduces an additional ether oxygen, slightly improving polarity.
Steric and Conformational Flexibility:
- The butyl chain (9 rotatable bonds in the target compound) imparts greater conformational flexibility compared to rigid benzyl (7 rotatable bonds) or compact methyl groups (6 rotatable bonds). This flexibility may influence binding to biological targets .
Crystallographic Behavior:
- Compounds with bulky substituents (e.g., benzyl, trifluoromethyl) exhibit distinct crystal packing patterns. For example, the trimethoxybenzylidene group in a related thiazolo-pyrimidine derivative () forms intermolecular C–H···O interactions, suggesting similar stabilization in the target compound .
Research Implications
The structural variations in this compound class highlight the tunability of pharmacokinetic and physicochemical profiles. The target compound’s trifluoromethyl and butyl groups position it as a candidate for further biological evaluation, particularly in drug discovery contexts requiring enhanced lipophilicity and metabolic stability. Comparative crystallographic studies (e.g., using SHELXL ) are recommended to elucidate conformation-activity relationships.
Biological Activity
Ethyl 7-butyl-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article aims to synthesize available research findings on its biological properties, including its mechanisms of action, therapeutic potential, and toxicity profiles.
Chemical Structure and Properties
The compound features a unique triazatricyclo structure with a trifluoromethyl group and an imino linkage that may influence its biological interactions. The presence of multiple functional groups allows for diverse interactions with biological targets.
Antitumor Activity
Research indicates that compounds similar to ethyl 7-butyl-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino have exhibited significant antitumor properties. For instance:
- In Vitro Studies : A study demonstrated that related triazatricyclo compounds showed cytotoxic effects against various cancer cell lines. The growth inhibition was attributed to the blockade of key signaling pathways essential for cell proliferation .
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.025 | CDK4/CYCLIN D1 inhibition |
| A549 (Lung Cancer) | 0.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 2.0 | Cell cycle arrest |
The compound likely operates through several mechanisms:
- Kinase Inhibition : It has been suggested that the compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Apoptosis Induction : Evidence points to its ability to trigger apoptotic pathways in tumor cells.
- Signal Transduction Interference : The trifluoromethyl group may enhance lipophilicity, allowing for better membrane penetration and interaction with intracellular targets.
Toxicological Profile
The Ames test results indicate a strong positive response for mutagenicity in bacterial strains, suggesting potential genotoxic effects . Further studies are necessary to elucidate the compound's safety profile in vivo.
Case Studies
- Case Study 1: Breast Cancer Treatment
- Case Study 2: Lung Cancer Efficacy
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to minimize by-products?
The synthesis involves multi-step reactions to assemble the triazatricyclo core and introduce functional groups. Electrochemical methods using mediators like tetrabutylammonium bromide under controlled voltage (e.g., 1.5–2.0 V) enhance efficiency, while stepwise addition of reagents reduces side reactions. Monitoring via TLC or HPLC ensures intermediate purity . For the trifluoromethylbenzoyl moiety, coupling reactions with activated esters (e.g., using DCC/DMAP) are critical. Temperature control (<40°C) and anhydrous conditions prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are essential for confirming molecular weight and functional groups. The imino group’s resonance at δ 8.2–8.5 ppm (in DMSO-d6) and the trifluoromethyl signal at δ 120–125 ppm (<sup>19</sup>F NMR) are diagnostic. Purity ≥95% is typically validated via reversed-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. How does the triazatricyclo scaffold influence the compound’s reactivity and stability?
The rigid, nitrogen-rich scaffold enhances stability against thermal degradation (decomposition >200°C) and oxidation. However, the α,β-unsaturated carbonyl moiety is prone to nucleophilic attack, necessitating inert atmospheres during reactions. Stability studies in DMSO at 4°C show <5% degradation over 30 days .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies often arise from bioavailability differences. For example, in vitro IC50 values for enzyme inhibition (e.g., 50 nM against kinase X) may not translate in vivo due to poor solubility. Use prodrug strategies (e.g., ester hydrolysis to carboxylate) or nanoformulations (liposomes, PEGylation) to improve pharmacokinetics. Validate via LC-MS/MS plasma profiling .
Q. How can computational methods predict interaction sites with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify key interactions: the trifluoromethylbenzoyl group binds hydrophobic pockets, while the imino nitrogen forms hydrogen bonds with catalytic residues (e.g., Lys123 in target enzyme Y). Validate predictions via alanine scanning mutagenesis and SPR binding assays .
Q. What advanced derivatization approaches expand the compound’s utility as a chemical probe?
Introduce bioorthogonal handles (e.g., alkyne tags via Sonogashira coupling) for click chemistry applications. Reductive amination of the imino group enables fluorescent labeling (e.g., FITC conjugation). Assess probe functionality via fluorescence polarization and confocal microscopy .
Methodological Considerations
Q. How to optimize reaction yields when scaling up synthesis?
Transition from batch to flow chemistry for exothermic steps (e.g., cyclization reactions). Use microwave-assisted synthesis (100 W, 80°C) to reduce reaction time by 60%. Process analytical technology (PAT) tools like inline FTIR monitors intermediate conversion .
Q. What analytical workflows address complex by-product identification?
LC-HRMS/MS with MSE data-independent acquisition detects low-abundance by-products (e.g., hydrolyzed carboxylate derivatives). Fragment ion matching (m/z 245.1, 312.2) and isotopic pattern analysis differentiate artifacts from target compounds .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
